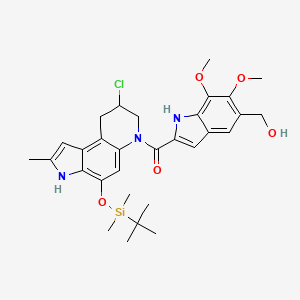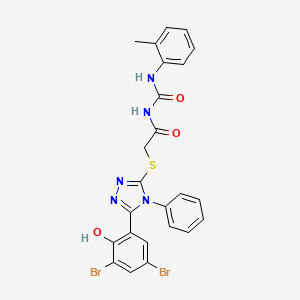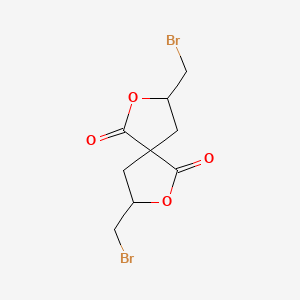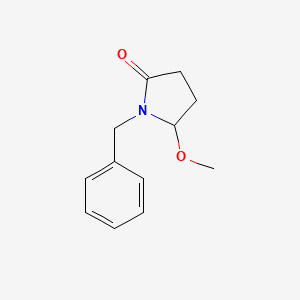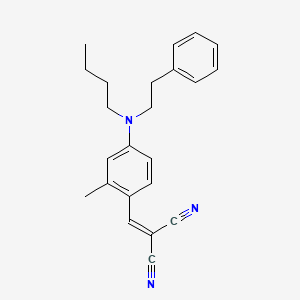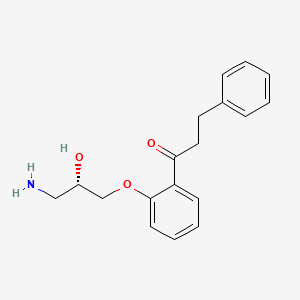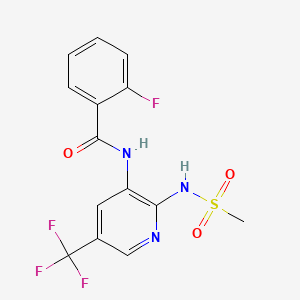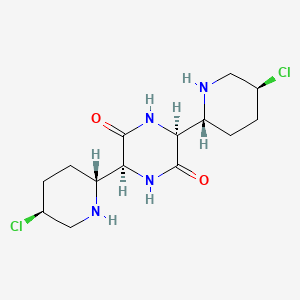
Antibiotic 593A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic 593A is a natural product known for its potent antitumor properties. It belongs to the class of alkylating agents, which are compounds that can introduce alkyl groups into biologically active molecules, thereby modifying their function. This compound has shown significant promise in the treatment of certain cancers, although it is also associated with some side effects .
Méthodes De Préparation
The synthesis of Antibiotic 593A involves several steps, starting from piperazinedione derived from (S)-asparagine. One of the key intermediates in its synthesis is (S)-3-hydroxypiperidine. The preparation of this intermediate involves a β-lactam intermediate, which is a popular approach among researchers . Another synthetic strategy involves starting from 2,3-diaminopropionic acid, which is then converted into various derivatives .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Antibiotic 593A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Applications De Recherche Scientifique
Antibiotic 593A has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Antibiotic 593A involves the formation of a highly reactive aziridinium ion, which can alkylate DNA. This alkylation leads to the formation of covalent adducts with DNA bases, resulting in DNA strand cleavage and ultimately cell death. The primary molecular targets of this compound are the guanine bases in DNA .
Comparaison Avec Des Composés Similaires
Antibiotic 593A is similar to other alkylating agents such as mechlorethamine and chlorambucil. it is unique in its ability to form bicyclic aziridinium ions, which are more reactive than the intermediates formed by other alkylating agents. Other similar compounds include azinomycins and mitomycins, which also have alkylating properties but differ in their specific structures and mechanisms of action .
Propriétés
Numéro CAS |
41871-93-6 |
|---|---|
Formule moléculaire |
C14H22Cl2N4O2 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
(3S,6S)-3,6-bis[(2R,5S)-5-chloropiperidin-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C14H22Cl2N4O2/c15-7-1-3-9(17-5-7)11-13(21)20-12(14(22)19-11)10-4-2-8(16)6-18-10/h7-12,17-18H,1-6H2,(H,19,22)(H,20,21)/t7-,8-,9+,10+,11-,12-/m0/s1 |
Clé InChI |
GVATXFBCMPDLPO-URIQBSJHSA-N |
SMILES isomérique |
C1C[C@@H](NC[C@H]1Cl)[C@H]2C(=O)N[C@H](C(=O)N2)[C@H]3CC[C@@H](CN3)Cl |
SMILES canonique |
C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


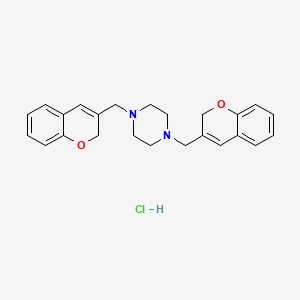
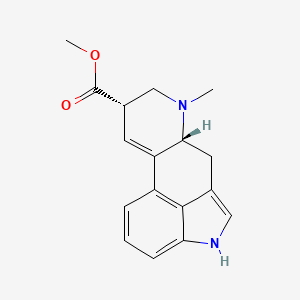
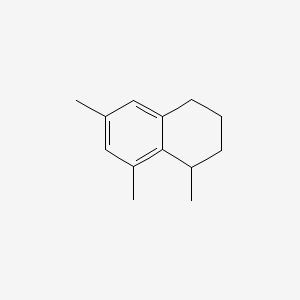
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
